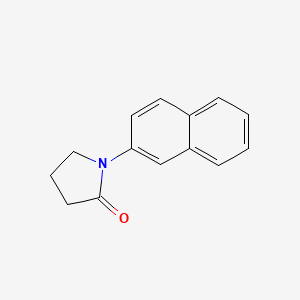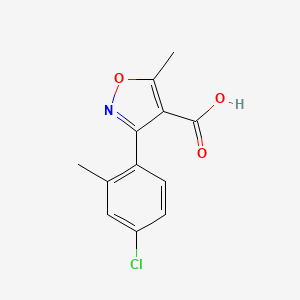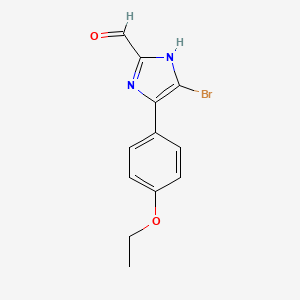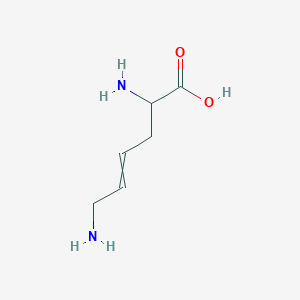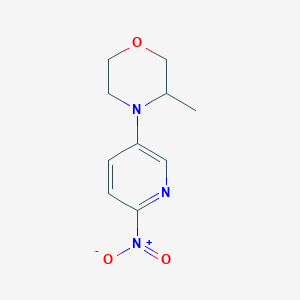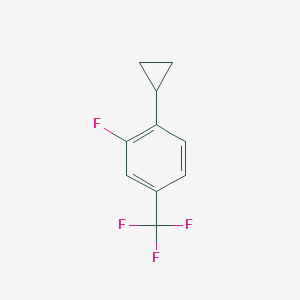
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
准备方法
The synthesis of 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloro-4-fluorotrifluoromethylbenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst .
化学反应分析
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: It can be used as a solvent or catalyst in various chemical processes.
作用机制
The mechanism by which 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups (cyclopropyl, fluorine, and trifluoromethyl) play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application.
相似化合物的比较
1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms, which significantly alter its chemical behavior compared to this compound.
属性
分子式 |
C10H8F4 |
|---|---|
分子量 |
204.16 g/mol |
IUPAC 名称 |
1-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-5-7(10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI 键 |
JALJYFAJRALMPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=C(C=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


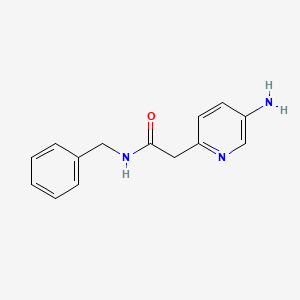

![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
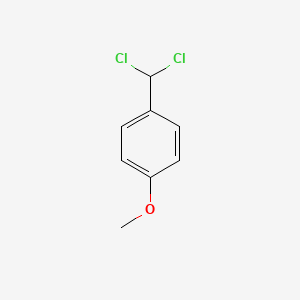
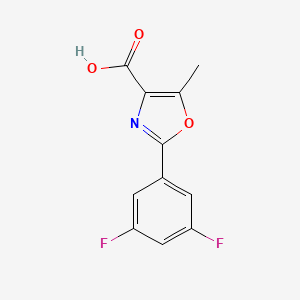
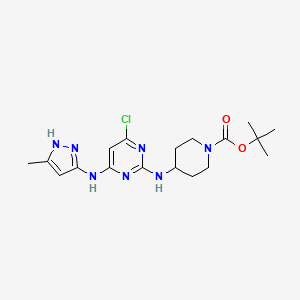
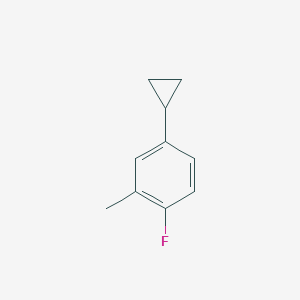

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
